2,2'-Bithiophene, 5-phenyl-
Description
Contextual Significance of Bithiophene Derivatives in Conjugated Systems
Bithiophene derivatives are a crucial class of π-conjugated compounds that have garnered widespread attention from researchers globally due to their inherent stability, high conductivity, and intriguing optoelectrical properties. ajchem-a.com These molecules, consisting of two connected thiophene (B33073) rings, serve as fundamental building blocks for larger, more complex conjugated polymers and oligomers. ontosight.aimdpi.com The π-conjugated nature of these systems allows for the delocalization of electrons along the molecular backbone, which is a key requirement for charge transport in semiconducting materials. ontosight.aiajchem-a.com
The versatility of bithiophene chemistry allows for the synthesis of a wide array of derivatives through various methods, including palladium-catalyzed cross-coupling reactions. ontosight.aimdpi.com This adaptability enables the fine-tuning of their electronic and optical properties by introducing different substituent groups. ajchem-a.comwhiterose.ac.uk These modifications can influence the planarity of the molecule, the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the material's solubility and processability. ajchem-a.comajol.info Consequently, bithiophene-based materials are extensively investigated for their use in organic electronics, forming the active layers in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. ontosight.aimdpi.com
Academic Research Perspectives on Phenyl-Substituted Bithiophenes
The introduction of a phenyl substituent onto the bithiophene core, as in 5-phenyl-2,2'-bithiophene, has been a specific focus of academic research to modulate the material's properties for enhanced performance. Theoretical studies, often employing density functional theory (DFT), have investigated the effect of such substitutions on the molecule's geometry and electronic structure. ajchem-a.comwhiterose.ac.uk Research indicates that adding substituents can lead to more planar molecular structures, which in turn enhances the mobility of π-electrons and improves the electron transfer process. ajchem-a.com
Computational studies have shown that phenyl substituents can cause a significant decrease in the excitation energy of the bithiophene molecule. whiterose.ac.uk Experimental work has focused on the synthesis and characterization of various phenyl-substituted bithiophenes. For example, the synthesis of 5-formyl-5'-phenyl-2,2'-bithiophene has been documented, with its optical properties showing a significant absorption maximum. core.ac.uk Further research has explored the crystal structure of similar molecules like 5,5′-bis(4-ethylphenyl)-2,2′-bithiophene to understand their molecular ordering, which is crucial for charge transport in the solid state. rsc.org These studies reveal that such molecules often arrange in a herringbone-type structure, influenced by electrostatic interactions. rsc.org The overarching goal of this research is to establish clear structure-property relationships that can guide the design of new materials with optimized characteristics for specific applications. aip.org
Research Scope in Organic Electronics and Photonics
The unique electronic and optical properties of 5-phenyl-2,2'-bithiophene and its derivatives make them highly relevant to the fields of organic electronics and photonics. ontosight.ai Their semiconducting nature makes them suitable for the active channel in Organic Field-Effect Transistors (OFETs), which are fundamental components of flexible displays and logic circuits. ontosight.ai Research into derivatives like 5,5′-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) has focused on how thin-film morphology and crystal structure impact device performance, demonstrating that carrier mobilities are highly dependent on the substrate and deposition conditions. nih.gov
Furthermore, the fluorescent properties of these compounds make them candidates for use in Organic Light-Emitting Diodes (OLEDs) and as fluorescence-based sensors. ontosight.aimdpi.com For instance, donor-acceptor-donor molecules based on a 5'-aryl-substituted bithiophene core have been synthesized and shown to be efficient electroluminophores, emitting light in the blue to bluish-green range. beilstein-journals.org Research has also been directed towards using these molecules as precursors for nonlinear optical (NLO) materials, which have potential applications in optical communications and data storage. core.ac.ukacs.org
Research Data on Phenyl-Bithiophene Derivatives
The following tables summarize key experimental findings from the literature on bithiophene derivatives, highlighting their optical properties and performance in electronic devices.
Table 1: Optical Properties of Selected Bithiophene Derivatives
| Compound Name | Absorption Maximum (λmax) | Emission | Reference |
|---|---|---|---|
| 5-Formyl-5'-phenyl-2,2'-bithiophene | 382.5 nm (in dioxane) | Not specified | core.ac.uk |
| 5'-Phenyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 403 nm | Blue to bluish-green | beilstein-journals.org |
| 5'-Thienyl-2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 409 nm | Blue to bluish-green | beilstein-journals.org |
| 2,5-bis(3-decyl-2,2'-bithiophen-5-yl)-1,3,4-oxadiazole | 395 nm | Not specified | beilstein-journals.org |
Table 2: Performance of Bithiophene-Based Organic Field-Effect Transistors (OFETs)
| Active Material | Substrate/Dielectric | Carrier Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|---|
| 5,5′-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | Pristine SiO₂ | 2-3 × 10⁻⁴ | Not specified | nih.gov |
| Benzo[b]thiophene derivative (Compound 1) | Solution-sheared on Si/SiO₂ | 0.055 | 2.5 × 10⁷ | bohrium.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1665-31-2 |
|---|---|
Molecular Formula |
C14H10S2 |
Molecular Weight |
242.4 g/mol |
IUPAC Name |
2-phenyl-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C14H10S2/c1-2-5-11(6-3-1)12-8-9-14(16-12)13-7-4-10-15-13/h1-10H |
InChI Key |
FJDUBXOCPMPNNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Phenyl 2,2 Bithiophene and Analogues
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone in the synthesis of biaryls and heteroaromatic compounds, offering a powerful and versatile tool for the creation of the thiophene-phenyl linkage in 5-phenyl-2,2'-bithiophene. These reactions are favored for their high efficiency, functional group tolerance, and the ability to proceed under relatively mild conditions. nih.govresearchgate.net
Suzuki-Miyaura Coupling Strategies for Arylation
The Suzuki-Miyaura coupling is a widely utilized method for carbon-carbon bond formation, involving the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. nih.govrsc.org This strategy is highly effective for the arylation of thiophenes. In a typical synthesis of 5-phenyl-2,2'-bithiophene, this can be approached in two ways: coupling a phenylboronic acid derivative with a halogenated 2,2'-bithiophene (B32781), or reacting a 2,2'-bithiophene boronic acid derivative with a phenyl halide.
The general mechanism involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the final product and regenerate the catalyst. tandfonline.com The choice of catalyst, ligands, base, and solvent system is crucial for optimizing the reaction yield and purity.
For instance, the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene has been successfully achieved via a Suzuki reaction by coupling phenylboronic acid with 2,2'-dibromo-5,5'-bithiophene. tandfonline.comresearchgate.net This reaction demonstrates the regioselectivity achievable with this method. A variety of palladium catalysts can be employed, with tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] being a common choice. rsc.org The reaction conditions, including the specific reagents and resulting yields from various studies, are often presented in detailed tables to allow for comparison and replication.
Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of Phenyl-Bithiophene Analogues
| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,2'-Dibromo-5,5'-bithiophene | Phenylboronic acid | Pd(PPh₃)₄ | Ba(OH)₂·8H₂O | Toluene/Methanol | 51 | researchgate.net |
| 2-Bromo-5-(bromomethyl)thiophene | Various aryl boronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 68-85 | nih.gov |
| (Hetero)aryl Chlorides | Thiophene- and Furanboronic Acids | Pd(OAc)₂ / SPhos | K₃PO₄ | n-Butanol/Water | up to 99 | acs.org |
This table is interactive and can be sorted by clicking on the column headers.
Negishi Coupling Approaches
The Negishi coupling is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate. wikipedia.orgorganic-chemistry.org This method is known for its high reactivity and functional group tolerance. For the synthesis of 5-phenyl-2,2'-bithiophene, this would typically involve the reaction of a phenylzinc reagent with a halogenated 2,2'-bithiophene, or a 2,2'-bithienylzinc reagent with a phenyl halide.
Organozinc reagents are generally more reactive than their organoboron counterparts, which can be advantageous in certain cases. However, they are also more sensitive to air and moisture, requiring stricter anhydrous reaction conditions. Studies comparing Suzuki and Negishi reactions for the synthesis of similar compounds have found that the Suzuki reaction can sometimes provide higher yields. tandfonline.comresearchgate.net
The synthesis of 2-bromo-2'-phenyl-5,5'-thiophene has been attempted using a Negishi reaction, providing a direct comparison with the Suzuki approach under specific experimental conditions. tandfonline.com The choice between Suzuki and Negishi coupling often depends on the availability of starting materials, functional group compatibility, and desired reaction conditions.
Other Cross-Coupling Methods for Thiophene-Phenyl Linkage
Beyond Suzuki and Negishi couplings, other palladium-catalyzed methods are also employed for the formation of the thiophene-phenyl bond.
The Stille reaction utilizes organotin compounds (stannanes) as the organometallic component. wikipedia.orglibretexts.org Stille coupling is valued for its tolerance of a wide range of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.org The mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst. thieme-connect.deorganic-chemistry.org While not a direct coupling of two aryl groups, it can be used to introduce a phenyl group to a thiophene (B33073) ring if an appropriate vinylthiophene substrate is used, followed by subsequent chemical modifications. The Heck reaction is a powerful tool for C-C bond formation and has been applied to the arylation of activated thiophenes. researchgate.net
Direct arylation of thiophenes represents a more atom-economical approach, avoiding the pre-functionalization required for traditional cross-coupling partners. unipd.itacs.org This method involves the direct C-H activation of the thiophene ring. For example, coupling aryl bromides with thiophene using a phosphine-free palladium catalyst can yield 2-arylated thiophenes. researchgate.net
Functionalization Reactions of Bithiophene Backbones
An alternative synthetic strategy involves the modification of a pre-formed 2,2'-bithiophene backbone. This approach is particularly useful for introducing specific functional groups at desired positions on the bithiophene ring system.
Vilsmeier-Haack-Arnold Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. mychemblog.comijpcbs.comorganic-chemistry.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide such as N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). chemistrysteps.comcambridge.org This electrophilic reagent then attacks the electron-rich thiophene ring, leading to the introduction of a formyl (-CHO) group.
For a 2,2'-bithiophene substrate, the formylation reaction is expected to occur at the electron-rich C5 or C5' positions. This method provides a convenient route to aldehyde derivatives of bithiophene, which are versatile intermediates for further synthetic transformations, such as the synthesis of 5-formyl-2,2'-bithiophene.
Modified Fiesselmann Reaction for Ester Derivatives
The Fiesselmann thiophene synthesis is a classic method for constructing the thiophene ring itself. derpharmachemica.comwikipedia.org A modification of this reaction can be utilized to synthesize substituted 2,2'-bithiophene-5-carboxylic acids and esters. This "ring closure" approach provides an alternative to the "building blocks" strategy of cross-coupling reactions. researchgate.net
The reaction involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters in the presence of a base to form 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgwikiwand.comyoutube.com By carefully selecting the starting materials, this method can be adapted to produce bithiophene structures with ester functionalities. This approach is particularly valuable for creating derivatives with long alkyl chains or other specific substituents that might be difficult to introduce via cross-coupling methods. researchgate.net
Regioselective Lithiation and Subsequent Functionalization
The regioselective functionalization of the 2,2'-bithiophene core is a cornerstone for the synthesis of 5-phenyl-2,2'-bithiophene and its derivatives. Direct lithiation, a process of deprotonation using a strong organolithium base, preferentially occurs at the α-positions (5 and 5') of the thiophene rings due to the higher acidity of these protons. Subsequent reaction of the resulting organolithium intermediate with an electrophile introduces a functional group at a specific position.
A highly regioselective lithiation procedure has been developed that effectively yields 5-lithio-2,2'-bithiophene. nih.gov This method utilizes a hexane-diethyl ether solvent mixture, which allows for high selectivity with minimal formation of the dilithiated byproduct (less than 0.5%). nih.gov The resulting lithiated intermediate is a versatile precursor that can be converted into a variety of "second generation" substrates through reactions with different electrophiles. nih.gov For instance, quenching the 5-lithio-2,2'-bithiophene with iodine produces 5-iodo-2,2'-bithiophene, a key precursor for cross-coupling reactions. nih.gov
The general sequence for this methodology involves the deprotonative lithiation of the aromatic precursor followed by treatment with a suitable reagent, such as trimethyl borate (B1201080) B(Oi-Pr)₃, and subsequent hydrolysis to yield the desired functionalized product. researchgate.net This lithiation/boronation sequence is a common and effective strategy for introducing boronic acid groups, which are themselves versatile intermediates for further functionalization, such as Suzuki couplings to introduce a phenyl group. researchgate.net The selectivity of these lithiation reactions is crucial, as demonstrated in studies on related phenoxythiophenes, where reaction conditions could be tuned to achieve over 98% regioselectivity for monolithiation at the desired position. acs.org
Development of Novel Synthetic Routes and Precursors for 5-Phenyl-2,2'-Bithiophene Analogues
Beyond direct functionalization of the parent 2,2'-bithiophene, significant research has focused on developing novel synthetic routes and precursors to access a wider diversity of 5-phenyl-2,2'-bithiophene analogues. nih.govresearchgate.net These methods often provide alternative pathways that can offer improved yields, scalability, or access to structures not easily obtained through traditional methods. hilarispublisher.com
One prominent strategy involves the use of halogenated bithiophenes as key precursors in transition-metal-catalyzed cross-coupling reactions. researchgate.net For example, 5,5'-dibromo-2,2'-bithiophene (B15582) can react with diarylamines in the presence of a palladium acetate/tris-(t-butyl)phosphine catalyst to yield N,N'-perarylated 5,5'-diamino-2,2'-bithiophenes, which are electron-rich analogues. researchgate.net Similarly, 5-bromo-2,2'-bithiophene (B1298648) serves as a crucial intermediate for synthesizing analogues like 5-(3-pyridyl)-2,2'-bithiophene through coupling reactions with pyridine-3-boronic acid in the presence of a Pd(PPh₃)₄ catalyst. google.com The 5-bromo-2,2'-bithiophene precursor itself can be prepared by brominating 2,2'-bithiophene with N-Bromosuccinimide (NBS) or via a one-pot process starting from 2-bromothiophene. google.com
Another approach is the "ring closure" method, such as the Fiesselmann reaction. researchgate.net This strategy builds the substituted bithiophene scaffold from acyclic precursors, allowing for the convenient preparation of derivatives containing various substituents, including aryl groups. researchgate.net This contrasts with the "building blocks" approach, which relies on coupling pre-existing thiophene rings. researchgate.net The development of such routes is critical for creating diverse compound libraries for applications in materials science and medicinal chemistry. nih.govhilarispublisher.com
Control of Regioselectivity in Bithiophene Functionalization
Achieving precise control over regioselectivity is a critical challenge in the synthesis of specifically substituted bithiophenes like 5-phenyl-2,2'-bithiophene. researchgate.net The outcome of a reaction, determining which position on the bithiophene ring is functionalized, can be influenced by a variety of factors including the reaction conditions, the nature of the catalyst, and the electronic properties of the substrate.
In the case of direct lithiation of 2,2'-bithiophene, regioselectivity is primarily governed by the inherent acidity of the ring protons, favoring the 5- and 5'-positions. However, preventing undesired side reactions, such as dilithiation, requires careful control of reaction conditions like solvent and temperature. nih.gov The use of a specific hexane-diethyl ether mixture, for example, has been shown to be highly effective in minimizing the formation of the 5,5'-dilithio byproduct. nih.gov
For reactions involving catalysts, the choice of ligand can be a powerful tool for directing regioselectivity. chemrxiv.orgnih.gov In palladium-catalyzed reactions, for instance, ligands can influence the steric and electronic environment around the metal center, thereby favoring one reaction pathway over another. chemrxiv.orgnih.gov While not specific to bithiophene, studies on other systems have shown that a complex interplay between the steric and electronic effects of ligands, such as N-heterocyclic carbenes (NHCs) and phosphines, can switch the regiochemical outcome of a reaction. nih.gov The placement of an "activating group"—typically an electron-donating heteroatom—can also control regioselectivity in certain C-H functionalization reactions by stabilizing the reaction intermediate at an adjacent position. acs.org This principle can be applied to the design of synthetic routes for complex bithiophene analogues, where directing groups could be used to functionalize otherwise less reactive positions on the thiophene rings.
Advanced Spectroscopic and Electrochemical Characterization
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the transitions between different electronic states within a molecule upon absorption or emission of light. For conjugated systems like 5-phenyl-2,2'-bithiophene, these transitions primarily involve the π-electrons delocalized across the aromatic rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy for π→π Transitions* UV-Vis spectroscopy is a fundamental technique for characterizing conjugated organic molecules. The absorption of UV or visible light promotes electrons from a bonding (π) or non-bonding (n) orbital to an anti-bonding (π) orbital. In 5-phenyl-2,2'-bithiophene, the most significant electronic transition is the π→πtransition, associated with the delocalized π-electron system extending over the two thiophene (B33073) rings and the phenyl group.
The position of the maximum absorption wavelength (λmax) is sensitive to the extent of conjugation. The addition of a phenyl group to the bithiophene scaffold is expected to extend the π-conjugation, leading to a bathochromic (red) shift in the absorption spectrum compared to unsubstituted 2,2'-bithiophene (B32781). The absorption spectrum would likely exhibit a broad, intense band characteristic of this π→π* transition. Studies on similar oligothiophenes show that extending the conjugated path by adding aromatic units systematically shifts the absorption to longer wavelengths rsc.org.
Photoluminescence (PL) and Fluorescence SpectroscopyFluorescence spectroscopy measures the light emitted when a molecule relaxes from an excited electronic state (typically the lowest singlet state, S1) back to the ground state (S0). Oligothiophenes are known to be fluorescent, although their quantum yields can vary significantlyrsc.org.
For 5-phenyl-2,2'-bithiophene, excitation at a wavelength within its absorption band would be expected to produce a fluorescence emission spectrum at a longer wavelength than the absorption. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. The magnitude of the Stokes shift provides insight into the geometric and electronic structural changes between the ground and excited states. While specific data for the target molecule is unavailable, related bithiophene-based donor-π-acceptor compounds have been shown to emit in the blue-green region of the spectrum, with Stokes shifts in the range of 80-90 nm uc.pt.
Time-Resolved Spectroscopy for Excited State DynamicsTime-resolved spectroscopic techniques, such as transient absorption or time-correlated single-photon counting, are used to investigate the fate of the molecule after photoexcitation. These methods can measure the lifetime of the excited state and track processes like internal conversion, intersystem crossing to triplet states, and structural relaxation.
For phenyl-substituted thiophenes, studies on simpler analogs like 2-phenylthiophene (B1362552) show that after excitation, structural relaxation on the potential energy surface occurs on an ultrafast timescale (around 100 femtoseconds) rsc.org. This is followed by intersystem crossing to the triplet state on a picosecond timescale rsc.org. The dimerization of bithiophene is known to increase photostability compared to a single thiophene ring esisresearch.org. It is therefore plausible that 5-phenyl-2,2'-bithiophene would have a complex excited-state decay profile involving rapid structural reorganization followed by competing decay pathways of fluorescence and intersystem crossing.
Vibrational Spectroscopy
Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Specific vibrational modes are associated with particular chemical bonds and functional groups, making it a powerful tool for structural elucidation.
Fourier Transform Infrared (FTIR) SpectroscopyFTIR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending, rocking). The FTIR spectrum of 5-phenyl-2,2'-bithiophene would display a series of characteristic absorption bands. Based on analyses of related structures, the following regions would be of importanceprimescholars.comiosrjournals.org:
Aromatic C-H Stretching: Expected in the 3100-3000 cm-1 region, corresponding to the C-H bonds on the thiophene and phenyl rings.
C=C Ring Stretching: Multiple bands between approximately 1600 cm-1 and 1400 cm-1 would arise from the stretching vibrations of the carbon-carbon double bonds within the aromatic rings.
C-S Stretching: Vibrations involving the carbon-sulfur bonds of the thiophene rings typically appear in the fingerprint region, often between 850 cm-1 and 600 cm-1 iosrjournals.org.
C-H Out-of-Plane Bending: Strong bands in the 900-675 cm-1 region are characteristic of the substitution patterns on the aromatic rings and can provide structural confirmation.
Raman Spectroscopy for Conjugation AnalysisRaman spectroscopy is complementary to FTIR and is particularly sensitive to vibrations of symmetric, non-polar bonds, making it an excellent technique for analyzing the π-conjugated backbone of molecules like 5-phenyl-2,2'-bithiophene. The most intense bands in the Raman spectrum of conjugated thiophenes are typically the C=C symmetric stretching modes (often near 1450-1500 cm-1) and the inter-ring C-C stretching mode, as these vibrations involve a significant change in polarizabilityacs.org.
The frequencies and intensities of these Raman bands are highly sensitive to the effective conjugation length. A more planar conformation between the thiophene and phenyl rings would lead to greater π-electron delocalization, which typically results in a downward shift (softening) of the C=C stretching frequency. This correlation allows Raman spectroscopy to be used as a probe for the molecular structure and electronic properties of conjugated systems acs.org.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2,2'-Bithiophene, 5-phenyl-, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Studies
Proton NMR (¹H NMR) spectroscopy provides distinct signals for chemically non-equivalent protons in a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and coupling constants (J) are fundamental parameters obtained from a ¹H NMR spectrum, offering a detailed map of the proton framework.
Table 1: Predicted ¹H NMR Data for 2,2'-Bithiophene, 5-phenyl- No experimental data found in the searched literature.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Phenyl-H (ortho) | 7.60 - 7.65 | d | ~7-8 |
| Phenyl-H (meta) | 7.35 - 7.45 | t | ~7-8 |
| Phenyl-H (para) | 7.25 - 7.35 | t | ~7-8 |
| Thiophene-H's | 7.00 - 7.30 | m | - |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift provides insight into its bonding and electronic environment.
Similar to the proton NMR data, specific experimental ¹³C NMR data for 2,2'-Bithiophene, 5-phenyl- is scarce in publicly accessible literature. However, based on the known chemical shifts for phenyl and bithiophene moieties, the carbon signals can be predicted. The spectrum would show signals for the six unique carbons of the phenyl group and the eight unique carbons of the bithiophene core in the aromatic region (typically 120-145 ppm).
Table 2: Predicted ¹³C NMR Data for 2,2'-Bithiophene, 5-phenyl- No experimental data found in the searched literature.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl CH | 125 - 130 |
| Thiophene C (quaternary) | 130 - 145 |
| Thiophene CH | 123 - 128 |
Electrochemical Characterization
Electrochemical methods are vital for understanding the electronic properties of conjugated molecules like 2,2'-Bithiophene, 5-phenyl-, particularly their ability to accept or donate electrons. These properties are critical for applications in organic electronics, such as transistors and solar cells.
Cyclic Voltammetry for Redox Potentials and HOMO-LUMO Gaps
Cyclic Voltammetry (CV) is a powerful electrochemical technique used to study the redox behavior of molecules. By measuring the current response to a sweeping potential, one can determine the oxidation and reduction potentials of a compound. From the onset of the first oxidation potential, the energy level of the Highest Occupied Molecular Orbital (HOMO) can be estimated. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) can then be calculated by combining the HOMO energy with the optical band gap (determined from UV-Vis spectroscopy). The HOMO-LUMO gap is a key parameter that influences the electronic and optical properties of the material.
Detailed experimental studies reporting the cyclic voltammetry of 2,2'-Bithiophene, 5-phenyl- were not identified in the available literature. A typical study would involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring its oxidation potential versus a reference electrode.
Table 3: Representative Electrochemical Data for Thiophene-Phenyl Oligomers Data is representative of similar compounds; specific data for 2,2'-Bithiophene, 5-phenyl- was not found.
| Parameter | Typical Value | Method of Determination |
|---|---|---|
| Onset Oxidation Potential (E_ox) | 0.8 - 1.2 V vs Ag/AgCl | Cyclic Voltammetry |
| HOMO Energy Level | -5.1 to -5.5 eV | CV (Empirical Formula) |
| Optical Band Gap (E_g) | 2.9 - 3.5 eV | UV-Vis Spectroscopy |
| LUMO Energy Level | -2.0 to -2.4 eV | Calculated (HOMO + E_g) |
Complex Impedance Spectroscopy for Charge Transport Parameters
Complex Impedance Spectroscopy, also known as Electrochemical Impedance Spectroscopy (EIS), is a technique used to investigate the charge transport, charge transfer, and dielectric properties of materials. By applying a small sinusoidal voltage perturbation and measuring the current response over a range of frequencies, a complex impedance spectrum is generated. Analysis of this spectrum, often using equivalent circuit models, can yield important parameters such as charge carrier mobility, conductivity, and interfacial resistances. This information is crucial for evaluating the performance of materials in electronic devices.
A comprehensive search of scientific literature did not yield specific studies employing complex impedance spectroscopy for the characterization of 2,2'-Bithiophene, 5-phenyl-. Research in this area would be valuable for understanding the charge transport mechanisms within this material, which is a critical factor for its potential application in organic field-effect transistors and other electronic devices.
Computational and Theoretical Investigations of Electronic Structure
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a primary method for investigating the electronic structure of conjugated organic molecules due to its favorable balance of computational cost and accuracy. DFT calculations are centered on the electron density rather than the complex many-electron wavefunction, making them suitable for relatively large systems like 2,2'-Bithiophene (B32781), 5-phenyl-.
The first step in a computational analysis is typically a geometry optimization, which determines the lowest-energy three-dimensional arrangement of the atoms. For π-conjugated systems like 2,2'-Bithiophene, 5-phenyl-, the key geometric parameters are the dihedral (torsion) angles between the aromatic rings, as these angles significantly influence the degree of π-electron delocalization and, consequently, the electronic properties.
Calculations are commonly performed using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP), combined with a Pople-style basis set like 6-31G(d) or 6-31G(d,p). inpressco.comresearchgate.net This level of theory has been shown to provide reliable geometries for a wide range of organic molecules. reddit.comrsc.org For unsubstituted 2,2'-bithiophene, theoretical studies predict a delicate balance between a planar (syn or anti) conformation and a twisted structure, with a very flat rotational potential energy surface. researchgate.net The addition of the phenyl group at the 5-position introduces another rotational degree of freedom. The resulting dihedral angles in the optimized ground-state geometry dictate the extent of electronic communication between the three rings. Computational studies on similar oligothiophenes show that the inter-ring thiophene-thiophene angle is often distorted from planarity, while the side chains (the phenyl group in this case) are also typically twisted relative to the central thiophene (B33073) moiety. lanl.gov
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Thiophene-Thiophene Dihedral Angle | ~7° - 38° | Determines conjugation between thiophene rings. lanl.gov |
| Thiophene-Phenyl Dihedral Angle | ~30° - 55° | Affects the electronic contribution of the phenyl group. lanl.gov |
| C-C Inter-ring Bond Length | ~1.46 Å | Indicates the strength of the connection between rings. |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. youtube.com The HOMO energy level relates to the ability to donate an electron, while the LUMO energy level indicates the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that correlates with the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic transition. nih.gov
In conjugated systems like 2,2'-Bithiophene, 5-phenyl-, both the HOMO and LUMO are typically π-type orbitals delocalized over the aromatic framework. mdpi.com DFT calculations show that for such donor-π systems, the electron density of the HOMO is generally concentrated on the electron-rich bithiophene core. mdpi.com The LUMO, in contrast, is usually distributed across the entire conjugated system, including the phenyl ring. The phenyl substituent's presence tends to lower the HOMO-LUMO gap compared to unsubstituted bithiophene, which is a key factor in tuning the material for optoelectronic applications. researchgate.net
| Orbital | Typical Energy (eV) | Localization |
|---|---|---|
| HOMO | -5.5 to -6.0 eV | Primarily on the bithiophene moiety. mdpi.commdpi.com |
| LUMO | -2.0 to -3.2 eV | Delocalized across the entire π-conjugated system. mdpi.commdpi.com |
| HOMO-LUMO Gap (Eg) | 2.3 to 3.9 eV | Corresponds to the first electronic excitation energy. mdpi.comuomphysics.net |
Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for calculating the properties of electronic excited states. mdpi.com It is particularly effective for predicting ultraviolet-visible (UV-Vis) absorption spectra. nih.gov The method calculates vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one without a change in molecular geometry. These energies and their corresponding oscillator strengths (a measure of transition probability) can be used to simulate an absorption spectrum. mdpi.com
For 2,2'-Bithiophene, 5-phenyl-, the most intense, lowest-energy absorption band in the UV-Vis spectrum is typically due to the π → π* electronic transition from the HOMO to the LUMO. nih.govmdpi.com The calculated maximum absorption wavelength (λmax) is highly sensitive to the choice of functional, with range-separated hybrid functionals like CAM-B3LYP often providing more accurate results for conjugated systems compared to standard hybrids like B3LYP. acs.org While TD-DFT can sometimes yield incorrect ordering of excited states for thiophene-based compounds, it remains a valuable tool for interpreting experimental spectra. acs.org Prediction of photoluminescence (PL) involves optimizing the geometry of the first singlet excited state (S1) and then calculating the emission energy back to the ground state, which is a more computationally demanding task. nih.gov
Semi-Empirical Methods (e.g., ZINDO/S-CI)
Semi-empirical methods, such as ZINDO/S-CI (Zerner's Intermediate Neglect of Differential Overlap/Spectroscopic-Configuration Interaction), have historically served as valuable tools for investigating the electronic structure and absorption spectra of large conjugated molecules. These methods use parameters derived from experimental data to simplify the complex calculations of molecular orbitals, making them computationally less expensive than ab initio techniques. They are particularly effective for calculating vertical excitation energies and oscillator strengths, which correspond to UV-visible absorption spectra. For molecules like 5-phenyl-2,2'-bithiophene, ZINDO/S-CI would be employed to predict the electronic transitions, particularly the π–π* transitions characteristic of its conjugated system.
However, recent computational studies on phenyl-substituted oligothiophenes and related structures have predominantly utilized more robust methods like Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) for greater accuracy in describing geometries and electronic properties. academie-sciences.fr While semi-empirical methods provide a good qualitative understanding, DFT and other advanced ab initio methods are now favored for their quantitative accuracy without reliance on extensive parameterization. academie-sciences.frchemrxiv.org
Conformational Analysis and Potential Energy Surfaces
The conformational flexibility of 5-phenyl-2,2'-bithiophene is a critical determinant of its electronic and photophysical properties. This flexibility is primarily centered around the single bonds connecting the three aromatic rings: the inter-ring bond between the two thiophene units and the bond linking the phenyl group to the terminal thiophene ring. Computational methods are used to explore the potential energy surface (PES) of the molecule, which maps the energy of the system as a function of its geometry. researchgate.net The minima on this surface correspond to the most stable conformations (conformers), while the energy barriers between them dictate the dynamics of conformational changes.
For phenyl-capped oligothiophenes, DFT calculations have been employed to determine the stable conformations and the rotational barriers. academie-sciences.fr The PES reveals that the molecule is not strictly planar in its ground state due to steric hindrance between the adjacent rings. academie-sciences.fr
The geometry of 5-phenyl-2,2'-bithiophene is largely defined by the dihedral angles between the planes of the adjacent aromatic rings. The inter-ring dihedral angle between the two thiophene rings and the dihedral angle between the phenyl and adjacent thiophene ring are of particular importance. Theoretical calculations show that in the neutral ground state, phenyl-capped bithiophene (P2T) adopts a non-planar structure. academie-sciences.fr This twisting is a compromise between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion between hydrogen atoms on adjacent rings. pkusz.edu.cn
Studies using DFT at the B3LYP/6-31G** level of theory have calculated these angles for phenyl-capped oligothiophenes. For the bithiophene derivative, the phenyl ring is significantly twisted relative to the thiophene backbone due to steric hindrance. academie-sciences.fr This contrasts with some substituted bithiophenes where crystal structures reveal nearly planar conformations, such as the 3.7° thienyl-thienyl dihedral angle found in 5-dimethylamino-5'-nitro-2,2'-bithiophene. uni-stuttgart.de The introduction of bridging groups between the thiophene rings can also enforce planarity or control the twist angle to a specific degree. kobe-u.ac.jp
| Compound/Species | Inter-Ring Dihedral Angle (°) | Method/Reference |
|---|---|---|
| Phenyl-capped Bithiophene (P2T) - Neutral | Thiophene-Thiophene: 149.3 Phenyl-Thiophene: 37.6 | DFT (B3LYP/6-31G) academie-sciences.fr |
| Phenyl-capped Bithiophene (P2T) - Cation | Thiophene-Thiophene: 179.9 Phenyl-Thiophene: 0.1 | DFT (B3LYP/6-31G) academie-sciences.fr |
| Phenyl-capped Bithiophene (P2T) - Anion | Thiophene-Thiophene: 179.9 Phenyl-Thiophene: 0.1 | DFT (B3LYP/6-31G**) academie-sciences.fr |
| 5-dimethylamino-5'-nitro-2,2'-bithiophene | Thiophene-Thiophene: 3.7 | X-ray Crystallography uni-stuttgart.de |
Note: Dihedral angles are often represented as deviations from planarity. A value of 180° represents a trans-planar conformation, while 0° represents a cis-planar conformation. The values for P2T from the source indicate a non-planar neutral state and a shift to a fully planar quinoid-like structure in the doped (cationic and anionic) states.
The degree of planarity directly influences the extent of π-conjugation along the molecular backbone. Effective overlap of p-orbitals across the inter-ring bonds requires a coplanar arrangement of the rings. The significant twist observed in the neutral state of 5-phenyl-2,2'-bithiophene, particularly the 37.6° angle of the phenyl ring, disrupts this conjugation to some extent. academie-sciences.fr This disruption leads to a higher HOMO-LUMO gap compared to a hypothetical planar equivalent. pkusz.edu.cn
Upon doping (forming a cation or anion), the molecule becomes more planar. academie-sciences.fr This planarization, with dihedral angles approaching 180°, facilitates a more quinoid-like structure along the backbone, enhances π-conjugation, and lowers the energy required for electronic transitions. academie-sciences.fr
Charge Transfer Mechanisms and Electronic Excitations
The electronic excitations in 5-phenyl-2,2'-bithiophene involve the promotion of an electron from an occupied molecular orbital to an unoccupied one, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In donor-acceptor systems, these excitations can have significant charge-transfer (CT) character, where electron density moves from one part of the molecule to another. chemrxiv.org
In phenyl-capped bithiophene, the bithiophene moiety acts as the primary chromophore and an electron-donating unit, while the phenyl group can participate in the delocalized electronic system. Ab initio studies on related systems, using methods like Scaled Opposite-Spin Algebraic Diagrammatic Construction Second Order (SOS-ADC(2)), have investigated the nature of these excitations. chemrxiv.org These studies reveal that the lowest energy bright excited state is predominantly a local excitation on the bithiophene unit, with some delocalization onto the interconnecting phenyl group. chemrxiv.org
The interaction between the bithiophene and phenyl moieties can lead to mixed states with both local excitation and charge-transfer character. chemrxiv.org The extent of this CT character is crucial for applications in organic electronics, as it governs the generation and separation of electron-hole pairs. chemrxiv.org TD-DFT calculations on phenyl-capped bithiophenes show that the first electronic excitation (S0 → S1) corresponds to the HOMO→LUMO transition. academie-sciences.fr The energy of this excitation decreases with increasing planarity, which is why the doped, planar forms of the molecule exhibit absorption spectra that are significantly red-shifted compared to the twisted, neutral form. academie-sciences.fr
| Species | Calculated First Excitation Energy (eV) | Calculated λmax (nm) | Method/Reference |
|---|---|---|---|
| Phenyl-capped Bithiophene (P2T) - Neutral | 3.61 | 343 | TD-B3LYP/6-31G academie-sciences.fr |
| Phenyl-capped Bithiophene (P2T) - Cation | 1.12 | 1107 | TD-B3LYP/6-31G academie-sciences.fr |
| Phenyl-capped Bithiophene (P2T) - Anion | 1.02 | 1215 | TD-B3LYP/6-31G** academie-sciences.fr |
Structure Property Relationships and Molecular Engineering
Influence of Phenyl Substitution on Electronic and Optical Properties
The attachment of a phenyl group at the 5-position of the 2,2'-bithiophene (B32781) core significantly alters its fundamental electronic and optical behaviors. This modification directly impacts the π-conjugated system, which is central to the molecule's function in electronic devices.
The introduction of a phenyl ring extends the π-conjugated system of the bithiophene moiety. This extension of electron delocalization is a key factor in determining the material's electronic properties. The degree of this "effective conjugation" is not merely dependent on the number of π-electrons but also on the planarity of the molecule. For the π-orbitals of the phenyl and bithiophene rings to overlap effectively, a coplanar arrangement is favored.
Studies on related bis(2,2′-bithiophene-5-yl)benzenes have shown that the extension of π-conjugation varies significantly with the substitution pattern on the central phenyl ring (ortho, meta, or para) rsc.org. This variation directly influences the absorption and fluorescence spectra of the molecules, demonstrating that the geometric linkage between the aromatic units is as crucial as the length of the conjugated path rsc.org. For 5-phenyl-2,2'-bithiophene, the phenyl group enhances electron delocalization along the molecular backbone, which is a critical factor for enabling efficient charge transport nih.gov.
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter for organic semiconductors. This HOMO-LUMO gap (Eg) essentially defines the energy required to excite an electron, thereby influencing the material's absorption spectrum and its semiconducting nature.
Phenyl substitution is a primary method for tuning this gap. The extended conjugation provided by the phenyl group typically leads to a decrease in the HOMO-LUMO gap compared to unsubstituted 2,2'-bithiophene nih.gov. This is because the fusion of the π-systems raises the energy of the HOMO and lowers the energy of the LUMO. Bithiophene-based materials are known for their characteristically low energy gaps nih.gov. Theoretical and experimental studies on related compounds, such as 5,5′-Dibromo-2,2′-bithiophene, show that substitutions can significantly alter the energy gap; for instance, doping a dibromo-bithiophene molecule was computationally shown to decrease the band gap from 4.20 eV to 3.47 eV researchgate.net. This principle highlights the capacity to fine-tune the electronic properties of 5-phenyl-2,2'-bithiophene through further functionalization of the phenyl ring.
| Compound | Ionization Potential (IP) [eV] | Electron Affinity (EA) [eV] | HOMO-LUMO Gap (Eg) [eV] |
|---|---|---|---|
| M1 (Methyl ester) | 6.15 | 3.08 | 3.07 |
| M2 (Ethyl ester) | 6.14 | 3.07 | 3.07 |
| M3 (t-Butyl ester) | 6.11 | 3.01 | 3.10 |
| M4 (Hexyl ester) | 6.13 | 3.05 | 3.08 |
Data computationally derived for donor-π-acceptor compounds where the donor is a bithiophene unit. This table illustrates how ancillary groups (alkyl esters) cause slight modifications to the electronic properties. Data sourced from nih.gov.
The redox potentials—the potentials at which a molecule is oxidized (loses an electron) or reduced (gains an electron)—are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy released when an electron is added to theLUMO. Bithiophene-based materials are generally characterized by low oxidation potentials due to their electron-rich nature nih.gov.
Attaching a phenyl group modifies these potentials. Furthermore, adding electron-withdrawing or electron-donating substituents to the phenyl ring offers a predictable way to modulate the redox behavior. Studies on various aromatic systems have demonstrated a linear correlation between the redox potential and the Hammett parameters (σm and σp) of the substituents on a phenyl ring researchgate.net. This means that adding an electron-withdrawing group (like a nitro or cyano group) to the phenyl ring of 5-phenyl-2,2'-bithiophene would make the molecule easier to reduce (a less negative reduction potential) and harder to oxidize (a more positive oxidation potential). Conversely, an electron-donating group (like a methoxy (B1213986) or alkyl group) would make it easier to oxidize. This tunability is crucial for aligning the energy levels of the material with other components in an electronic device, such as an organic photovoltaic cell or an organic light-emitting diode.
Photoluminescence is the emission of light from a molecule after it has absorbed photons. The properties of this emission, including its peak wavelength (emission maximum) and efficiency (quantum yield), are highly sensitive to the molecular structure. The phenyl substituent on the bithiophene core influences both of these parameters.
The extended conjugation typically results in a bathochromic (red) shift in both the absorption and emission spectra compared to the parent bithiophene. The specific position of the emission maximum can be further tuned by adding substituents to the phenyl ring. For instance, in a study of related boron complexes, substituting a ligand with an electron-donating methoxy group caused a red shift in the emission, while electron-withdrawing fluorine and chlorine atoms resulted in a blue shift acs.org.
The photoluminescence quantum yield (PLQY), which is the ratio of photons emitted to photons absorbed, is affected by the rigidity and planarity of the molecule. The phenyl group can influence the PLQY by altering the rates of non-radiative decay processes. If the phenyl ring can rotate freely relative to the bithiophene core, non-radiative pathways for the excited state to lose energy are introduced, which can lower the quantum yield. Conversely, a more rigid and planar structure tends to enhance fluorescence. In studies of bis(2,2′-bithiophene-5-yl)benzenes, the substitution pattern was found to significantly influence fluorescence properties, indicating that the geometric arrangement plays a key role in the photophysical behavior rsc.org.
Role of Ancillary Side Chains and Functional Groups
While the core aromatic structure of 5-phenyl-2,2'-bithiophene defines its fundamental electronic properties, the attachment of ancillary side chains, particularly alkyl groups, is essential for controlling its material properties, such as solubility, processability, and solid-state morphology.
In the solid state, the performance of an organic semiconductor is critically dependent on how the individual molecules pack together. Efficient charge transport requires significant overlap of the π-orbitals between adjacent molecules. Alkyl chains, while not part of the conjugated system, play a crucial role in directing this molecular ordering.
Research on 5,5′-bis(4-alkylphenyl)-2,2′-bithiophenes has provided deep insights into these effects. The length and structure of the alkyl chains influence the intermolecular spacing and arrangement. These molecules often self-assemble into layered structures with a herringbone-type packing within the layers, which is a common and effective motif for charge transport nokia.comrsc.org.
Key findings from related systems include:
Conformational Effects on Electronic and Optical Performance
The performance of conjugated materials is intrinsically linked to their molecular conformation. The degree of planarity along the backbone of oligothiophenes directly influences the extent of π-orbital overlap between adjacent rings. Effective conjugation, which is essential for efficient charge transport, requires a high degree of planarity. Deviations from this planarity, often measured by the torsional angle between rings, can disrupt the π-system, leading to a decrease in the effective conjugation length and altered electronic properties. aps.org
In the solid state, the way molecules pack together is critical for charge transport between them. Oligothiophenes commonly arrange in either a herringbone or a π-π stacking motif. tandfonline.com The herringbone structure is typical for many unsubstituted oligothiophenes, while π-π stacking, which can facilitate better intermolecular charge hopping, can be encouraged through molecular design. tripod.com The efficiency of crystal packing and the optimization of intermolecular interactions (such as S–S, C–H–S, and C–H–π) are the primary forces that determine the final solid-state geometry. tandfonline.com
Substituents can have a profound effect on both planarity and packing. For example, attaching bulky groups to the phenyl ring can increase steric hindrance, forcing a larger torsional angle between the phenyl and bithiophene units, which would interrupt cross-conjugation. westmont.edu Conversely, strategic placement of substituents, such as alkyl chains on related diphenylbithiophenes, can be used to control the molecular packing structure in thin films. acs.orgharvard.edu Studies on alkyl-substituted diphenylbithiophenes have shown that even subtle changes, like the odd-even character of the alkyl chain length, can significantly alter the molecular tilt angle in a monolayer, which in turn impacts intermolecular electronic coupling and charge transport. acs.org
When oligothiophene units like 5-phenyl-2,2'-bithiophene are used as monomers to build larger polymers, the precise way they are linked together—known as regioselectivity—is of paramount importance. For substituted thiophenes, polymerization can lead to different coupling patterns: head-to-tail (HT), head-to-head (HH), and tail-to-tail (TT). It has been well-established that a high degree of regioregularity, specifically a high percentage of HT couplings, is essential for creating highly crystalline polymers with superior electronic properties. nih.govpkusz.edu.cn Regiorandom polymers, containing a mix of couplings, have more twisted backbones and structural defects, which leads to lower charge carrier mobility. nih.gov Synthetic protocols like the McCullough and Rieke methods have been developed to achieve high regioselectivity in the polymerization of 3-substituted thiophenes. nih.gov
Applications in Organic Electronic Devices and Advanced Materials
Organic Semiconductors
Phenyl-substituted oligothiophenes are a well-established class of p-type organic semiconductors. acs.org The introduction of a phenyl group to the bithiophene core can enhance molecular packing and thermal stability, which are crucial for device performance. mdpi.com The π-conjugated structure allows for the delocalization of electrons, facilitating charge transport. mdpi.com
Charge Transport Properties and Mobility in Thin Films
The charge transport in oligothiophene thin films is often described by a polaron hopping model, where charge carriers move between localized states. aps.org The efficiency of this process is quantified by charge carrier mobility, a key performance metric for semiconductor materials. The mobility in these materials is strongly influenced by temperature and the applied electric field. aps.org
While specific mobility data for pristine 5-phenyl-2,2'-bithiophene is not extensively documented in readily available literature, studies on closely related derivatives provide significant insights. For instance, derivatives of 5,5′-bis(phenyl)-2,2′-bithiophene have been synthesized and investigated. acs.orgrsc.org A study on 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes, which are structurally similar, showed hole mobilities on the order of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ in its liquid crystalline phase. rsc.org Furthermore, polymers incorporating bithiophene units have demonstrated promising charge transport characteristics. A polymer based on 4,4′-didodecyl-2,2′-bithiophene showed hole mobilities as high as 4.1 × 10⁻² cm² V⁻¹ s⁻¹ in organic thin-film transistors. rsc.orgnih.gov The substitution pattern on the phenyl group also plays a critical role; for example, a 5,5′-bis[1-[4-(thien-2-yl)perfluorophenyl]]-2,2′-dithiophene derivative was found to exhibit p-type transport with a mobility of 0.004 cm²/(V s). acs.org
Role as Active Layer Components
The active layer is the heart of an organic electronic device, where the critical electronic processes occur. Phenyl-bithiophene derivatives are frequently used as the active component in these layers. acs.org For example, thiophene (B33073)/phenylene co-oligomers have been successfully used as the active layer in light-emitting organic field-effect transistors. researchgate.net In these devices, the material must support the transport of charge carriers (holes and, in some cases, electrons). The performance of devices based on 2,6-bis(5-phenylthiophen-2-yl)anthracene (BPTA) single crystals showed hole and electron mobilities of 0.14 cm² V⁻¹ s⁻¹ and 0.19 cm² V⁻¹ s⁻¹, respectively, demonstrating ambipolar transport characteristics. researchgate.net The choice of substituents on the core structure is crucial for tuning the material's properties and achieving stable and efficient device performance. rsc.org
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, the 5-phenyl-2,2'-bithiophene moiety can be incorporated into materials that serve as emitters or as part of the host material in the emissive layer. Its electronic structure influences the color and efficiency of the light emission.
Electroluminescent Materials and Emitters
Electroluminescent materials emit light upon the recombination of electrons and holes. Thiophene-based compounds are known for their excellent photoelectric properties and thermal stability. mdpi.com The introduction of a thiophene π-core into emitter molecules can enhance intramolecular charge transfer and spin-orbit coupling, which is beneficial for the light-emission process. rsc.org For example, a donor-acceptor compound featuring a thieno[3,2-b]thiophene (B52689) π-linker, which is an isomer of bithiophene, was used as an emitter in a solution-processed OLED, achieving a maximum external quantum efficiency of 4.61% with green light emission. beilstein-journals.org Another example is a thiophene-based multi-resonance thermally activated delayed fluorescence (MR-TADF) emitter, which achieved a high external quantum efficiency of up to 34.6% in a green OLED. rsc.org In a light-emitting OFET, a derivative, 2,4-bis(4-(2′-thiophene-yl)phenyl)thiophene, was used as the active layer and showed clear electroluminescence. aip.org
Guest-Host Systems in OLEDs
In many high-efficiency OLEDs, the emissive layer consists of a host material doped with a small percentage of a guest emitter. mit.edu This guest-host architecture helps to prevent self-quenching of the emitter and allows for the fine-tuning of the emission color and efficiency. nih.gov The host material is responsible for charge transport, while the guest material is responsible for light emission. nih.gov For efficient energy transfer from the host to the guest, the triplet energy of the host must be higher than that of the guest. nih.gov Bipolar host materials, which can transport both holes and electrons, are particularly desirable for achieving balanced charge injection and high efficiency. rsc.org While specific examples of 5-phenyl-2,2'-bithiophene as a host or guest are not prominent in the reviewed literature, its derivatives, with their tunable electronic properties, are viable candidates for integration into such systems. The photophysical properties of materials like bis(2,2′-bithiophene-5-yl)benzenes have been studied, indicating that the π-conjugation and resulting electronic structure can be varied, which is a key aspect in designing materials for guest-host systems. rsc.org
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics, acting as switches and amplifiers. The performance of an OFET is highly dependent on the semiconductor used in its active layer. Phenyl-substituted oligothiophenes have been widely employed in p-channel OFETs. acs.org The material 5,5'-Bis(4-n-hexylphenyl)-2,2'-bithiophene, a derivative of the subject compound, has been specifically synthesized for use in p-channel FETs. acs.org A polymer containing thienothiophene units has achieved a mobility of 0.6 cm² V⁻¹ s⁻¹, which was among the highest for polymer FETs at the time of the report. tandfonline.com Furthermore, a polymer based on 4,4′-didodecyl-2,2′-bithiophene demonstrated good p-channel performance in OTFTs with hole mobilities reaching 4.1 × 10⁻² cm² V⁻¹ s⁻¹. rsc.orgnih.gov These examples underscore the potential of the phenyl-bithiophene structural unit in developing high-performance OFETs.
Semiconductor Material in OFETs
Organic Field-Effect Transistors (OFETs) are fundamental components of modern flexible and printed electronics. The performance of these devices is largely dependent on the charge-carrying capabilities of the organic semiconductor material used in the active layer. Thiophene-based oligomers and polymers are a well-established class of p-type (hole-transporting) semiconductors due to their excellent electronic properties and environmental stability. The introduction of a phenyl group to the bithiophene backbone, as in 2,2'-Bithiophene (B32781), 5-phenyl-, can influence the molecular packing and electronic structure, which in turn affects the charge transport characteristics.
Derivatives of 2,2'-bithiophene have demonstrated their utility as active materials in OFETs. For instance, liquid crystalline materials based on 5,5′-bis-(alkylpyridinyl)-2,2′-bithiophene structures have been synthesized and their charge-transporting properties investigated. These studies provide insight into how modifications of the basic bithiophene structure can tune its semiconductor performance. rsc.org
Device Performance Parameters
The performance of an OFET is quantified by several key parameters, including the charge carrier mobility (µ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Charge carrier mobility is a measure of how quickly charge carriers can move through the semiconductor material under the influence of an electric field. The on/off ratio represents the difference in current between the "on" (conducting) and "off" (non-conducting) states of the transistor, which is crucial for digital applications.
While specific performance data for OFETs based solely on 2,2'-Bithiophene, 5-phenyl- is not extensively reported, data from closely related materials can provide an indication of its potential. For example, a preliminary study of 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes reported a hole mobility of approximately 1.5 × 10-4 cm²/V·s. rsc.org For comparison, other thiophene-based materials have achieved higher mobilities. For instance, a novel semiconductor with naphtho[2,3-b]thiophene (B1219671) rings has shown a hole mobility of up to 0.67 cm²/V·s in air. rsc.org
| Material | Hole Mobility (µ) (cm²/V·s) | On/Off Ratio (Ion/Ioff) | Reference |
|---|---|---|---|
| 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes | ~1.5 × 10-4 | - | rsc.org |
| [2,2′]bi[naphtho[2,3-b]thiophenyl] | 0.67 | - | rsc.org |
Organic Photovoltaics (OPVs) and Solar Cells
Organic photovoltaics hold promise for low-cost, flexible, and large-area solar energy conversion. In a typical bulk heterojunction (BHJ) OPV, a blend of an electron donor and an electron acceptor material is used as the active layer. Thiophene-based polymers and small molecules are widely employed as electron donor materials due to their ability to absorb sunlight and donate electrons.
Electron Donor Materials
| Donor Material (Bithiophene-based) | Acceptor Material | Power Conversion Efficiency (PCE) (%) | Reference |
|---|---|---|---|
| OSBT and bithiophene copolymer (P1) | mdpi.comPCBM | ~1.5 | researchgate.net |
| Bithiophene imide-based polymer (PBTI-FR) in ternary blend | PM6 and L8-BO | 20.52 | rsc.org |
Charge Transfer Processes in Photovoltaic Devices
The fundamental process of electricity generation in an OPV begins with the absorption of a photon by the donor material, creating an exciton (B1674681) (a bound electron-hole pair). For charge separation to occur, this exciton must diffuse to the interface between the donor and acceptor materials. At the interface, if the energy levels are favorably aligned, the electron is transferred from the donor's LUMO to the acceptor's LUMO, while the hole remains on the donor's HOMO. This process is known as photo-induced charge transfer.
Non-linear Optical (NLO) Materials
Non-linear optical materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as harmonic generation (e.g., frequency doubling or tripling). These materials are of interest for applications in photonics and optoelectronics, including optical switching and frequency conversion. Organic molecules with extended π-conjugated systems, such as thiophene derivatives, are known to possess significant NLO properties.
The replacement of phenylene rings with more polarizable thienylene groups is a common strategy to enhance the NLO response of organic molecules. uclouvain.be Theoretical studies on various organic compounds, including those with thiophene units, aim to predict and understand their NLO properties, such as the first hyperpolarizability (β) and second hyperpolarizability (γ). semanticscholar.orgnih.gov While experimental NLO data for 2,2'-Bithiophene, 5-phenyl- is not explicitly detailed in the available literature, the general understanding of structure-property relationships in NLO chromophores suggests that its π-conjugated system would give rise to a third-order NLO response.
Chemical Sensors and Responsive Materials
The electrical and optical properties of organic semiconductors can be sensitive to their chemical environment, making them suitable for use in chemical sensors. Field-effect transistors are a particularly effective platform for chemical sensing, as the binding of analytes to the semiconductor surface can modulate the charge transport in the transistor channel, leading to a measurable change in current.
Thiophene-based materials have been explored for various sensing applications. rsc.org For example, metal-organic frameworks (MOFs) incorporating bithiophene units have been used for the luminescence sensing of contaminants in water. mdpi.com Furthermore, bithiophene-based compounds exhibiting aggregation-induced emission have been investigated for detecting latent fingerprints. colostate.edu While the direct application of 2,2'-Bithiophene, 5-phenyl- as a chemical sensor has not been extensively reported, its structural motifs are present in more complex molecules designed for sensing applications. The development of sensors often involves the functionalization of a core structure like bithiophene to achieve selectivity towards specific analytes. rsc.org
Building Blocks for Complex Organic Materials Synthesis
The utility of 2,2'-Bithiophene, 5-phenyl- as a monomer lies in its ability to be polymerized into well-defined, high-performance semiconducting polymers. The presence of the phenyl group can influence the polymer's morphology, solubility, and electronic energy levels. Common synthetic routes for creating polymers from thiophene-based monomers include chemical oxidative polymerization, electrochemical polymerization, and various cross-coupling reactions.
Chemical Oxidative Polymerization
One of the most direct methods for polymerizing thiophene derivatives is oxidative coupling using an oxidizing agent like ferric chloride (FeCl₃). In this process, the monomer, 2,2'-Bithiophene, 5-phenyl-, is treated with FeCl₃ in a suitable solvent such as chloroform (B151607) or o-dichlorobenzene. chalmers.seresearchgate.net The oxidant initiates the polymerization by oxidizing the monomer to form radical cations, which then couple to form the polymer chain. researchgate.net
The reaction conditions, including the choice of solvent, reaction temperature, and monomer-to-oxidant ratio, can significantly impact the molecular weight and solubility of the resulting polymer. chalmers.senih.gov For instance, using solvents that can better solvate the growing polymer chains, like o-dichlorobenzene, can lead to higher molecular weights compared to polymers synthesized in chloroform, where the polymer may precipitate out prematurely. chalmers.se
While this method is straightforward and cost-effective, controlling the regioregularity of the polymer linkage can be a challenge, which in turn affects the material's electronic properties. nih.gov
Electrochemical Polymerization
Electrochemical polymerization offers another viable route to synthesize thin films of poly(5-phenyl-2,2'-bithiophene) directly onto an electrode surface. This technique involves the anodic oxidation of the monomer in an electrolyte solution. The polymerization occurs at the electrode surface as the applied potential sweeps past the monomer's oxidation potential. mdpi.com
This method allows for the creation of uniform polymer films, and the film thickness can be controlled by the amount of charge passed during the polymerization process. acs.org The properties of the resulting polymer film, such as its morphology and conductivity, are influenced by parameters like the solvent, the supporting electrolyte, and the electrochemical conditions (e.g., scan rate or applied potential). mdpi.com
Copolymerization for Property Tuning
Beyond homopolymers, 2,2'-Bithiophene, 5-phenyl- can be incorporated as a comonomer in the synthesis of donor-acceptor (D-A) copolymers. These materials are of particular interest in organic solar cells. In a typical synthesis, a bithiophene-based monomer unit (the donor) is copolymerized with an electron-deficient (acceptor) unit. acs.orgnih.gov
For example, copolymers can be synthesized via palladium-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. acs.orgnih.gov These methods offer excellent control over the polymer's structure and regioregularity. By pairing the 5-phenyl-2,2'-bithiophene unit with different acceptors, chemists can systematically tune the resulting copolymer's optical bandgap, energy levels (HOMO/LUMO), and charge transport characteristics to optimize performance in photovoltaic devices. acs.orgrsc.org The side chains attached to the polymer backbone also play a critical role in ensuring solubility and influencing the solid-state packing of the polymer chains, which is crucial for efficient charge transport. nih.govrsc.org
The research into copolymers containing bithiophene units has shown that subtle changes in the chemical structure, such as the choice of acceptor unit or the nature of the side chains, can lead to significant improvements in device efficiency. acs.orgnih.gov
Table 1. Synthesis Methods and Properties of Thiophene-Based Polymers This table presents generalized data for polythiophenes synthesized via common methods to illustrate typical outcomes. Specific values for polymers derived from 2,2'-Bithiophene, 5-phenyl- would depend on precise experimental conditions.
Self Assembly and Supramolecular Architectures
Principles of Self-Assembly in Oligothiophene Systems
The self-assembly of oligothiophenes is a process driven by the system's tendency to minimize its free energy through the formation of ordered aggregates. nih.gov This organization can occur in solution or on solid surfaces, leading to a variety of nanostructures. The primary forces governing this assembly are non-covalent interactions, including van der Waals forces, π-stacking, and, in suitably functionalized derivatives, hydrogen bonding. researchgate.net The final supramolecular arrangement is highly sensitive to molecular design, including the length of the oligothiophene backbone, the nature of terminal substituents, and the presence of flexible side chains. nih.govtripod.com
External factors also play a critical role. The choice of solvent, temperature, and the nature of the substrate can significantly influence the aggregation process, determining whether the molecules form one-dimensional nanowires, two-dimensional sheets, or other complex architectures. rsc.org For instance, amphiphilic oligothiophenes functionalized with hydrophilic groups can self-assemble in aqueous environments into highly ordered structures. acs.orgrsc.org This controlled aggregation allows for the bottom-up fabrication of functional materials for applications in molecular electronics. nist.govrsc.org
Molecular Packing and Supramolecular Organization
The precise spatial arrangement of 5-phenyl-2,2'-bithiophene molecules in the solid state or in aggregates is referred to as its molecular packing. This packing determines the degree of intermolecular electronic coupling, which is crucial for charge transport in organic semiconductor applications. nih.govtripod.com In thiophene-phenyl co-oligomers, molecules often arrange into layered structures, with the packing within these layers typically following a herringbone pattern. acs.org The introduction of terminal groups, such as the phenyl group in this case, can significantly tune these packing motifs. acs.org
While the parent compound 5-phenyl-2,2'-bithiophene does not possess classical hydrogen bond donor or acceptor moieties, the introduction of functional groups is a powerful strategy to direct its self-assembly through specific and directional hydrogen bonds. rsc.org The addition of carboxylic acids, amides, or carbohydrate units to the bithiophene core enables the formation of predictable supramolecular synthons. acs.orgnih.gov
For example, studies on thiophene (B33073) derivatives with carboxamide groups show that intermolecular N—H⋯O hydrogen bonds can link molecules into extensive chains or sheets. nih.gov Similarly, tetrathienoanthracene derivatives functionalized with carboxylic acids form highly ordered porous networks on graphite (B72142) surfaces, stabilized by hydrogen-bonded dimers. nih.gov These interactions are a key tool in crystal engineering, allowing for precise control over the supramolecular architecture. rsc.org
Given its structure comprising two thiophene rings and one phenyl ring, π-stacking and aromatic interactions are the dominant forces in the self-assembly of 5-phenyl-2,2'-bithiophene. These interactions arise from the electrostatic and dispersion forces between the π-electron clouds of adjacent aromatic rings. cam.ac.uk The stability and geometry of these interactions are critical for creating pathways for charge transport. acs.org
Liquid Crystalline Phases and Mesomorphism
Mesomorphism, or the formation of liquid crystalline (LC) phases, is a state of matter intermediate between a crystalline solid and an isotropic liquid. In this state, molecules possess a degree of orientational order but lack long-range positional order. Many bithiophene derivatives, particularly those with a rigid, elongated (calamitic) shape, exhibit such behavior.
Thermotropic liquid crystals are compounds that exhibit LC phases as a function of temperature. Derivatives of 2,2'-bithiophene (B32781) are known to form such phases. The introduction of terminal phenyl groups, often substituted with flexible alkyl or alkoxy chains, promotes the formation of stable mesophases. tandfonline.comtandfonline.com Structurally related compounds like 5,5′-bis-(alkylphenyl)-2,2′-bithiophenes are known to be liquid crystalline. rsc.orgresearchgate.net
Below is a table showing the thermal properties of a representative series of bis(p-alkoxyphenyl) 2,2'-bithiophene-5,5'-dicarboxylates, which are structurally related to the subject compound and illustrate the principles of thermotropic behavior in this class of materials.
| Compound | Alkyl Chain Length (y) | Melting Point (°C) | Transition(s) (°C) | Clearing Point (°C) | Mesophase(s) |
|---|
Table 1: Thermodynamic properties of bis(p-alkoxyphenyl) 2,2'-bithiophene-5,5'-dicarboxylates. Data extracted from literature. tandfonline.com (Note: Cr = Crystal, N = Nematic, SA = Smectic A, I = Isotropic Liquid).
In thin films, oligothiophene-based molecules often self-assemble into large, highly ordered domains. chemrxiv.org The morphology of these domains is influenced by processing conditions such as thermal annealing and interactions with the substrate. nist.gov For instance, thin films of poly(2,5-bis(3-alkylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), a related polymer, form well-oriented crystalline domains with lamellae of π-stacked polymer chains. nist.gov
The size and orientation of these crystalline domains are critical for the performance of organic electronic devices, as charge transport is more efficient within a well-ordered domain than across disordered grain boundaries. chemrxiv.orgmdpi.com While specific honeycomb structures are often achieved through strategies like templating or specific hydrogen bonding networks in functionalized molecules, the general principle of forming large, ordered crystalline regions is a key feature of the self-assembly of these materials. nih.gov Techniques like grazing-incidence X-ray diffraction (GIXRD) and atomic force microscopy (AFM) are used to characterize the degree of order, crystallinity, and domain morphology in these thin films. nih.govmdpi.com
Influence of Self-Assembly on Charge Transport and Optical Properties
The arrangement of 5-phenyl-2,2'-bithiophene (5PTB) and related molecules into ordered supramolecular architectures is a critical determinant of their solid-state electronic and photophysical properties. The transition from isolated molecules to self-assembled structures, such as crystalline domains, liquid crystalline phases, or aggregates, fundamentally alters how charges move through the material and how the material interacts with light. This section explores the intricate relationship between the supramolecular organization of thiophene-based compounds and their resulting charge transport and optical characteristics.
The self-assembly process is governed by non-covalent intermolecular interactions, including π-π stacking, van der Waals forces, and, in substituted derivatives, hydrogen bonding. For phenyl-substituted bithiophenes, the planarity of the aromatic core and the nature of terminal substituents are crucial. The planarity allows for effective π-π stacking, which is essential for creating pathways for charge carriers to move between molecules. The formation of these ordered structures can lead to significant enhancements in charge carrier mobility compared to disordered, amorphous films.
In the context of charge transport, the degree of molecular order is paramount. Self-assembly into well-defined structures like single crystals or liquid crystalline mesophases can drastically improve charge mobility. The alignment of π-conjugated systems facilitates orbital overlap between adjacent molecules, creating efficient pathways for charge hopping or even band-like transport. For instance, studies on derivatives such as 5,5′-bis-(5-alkylpyridin-2-yl)-2,2′-bithiophenes have demonstrated that liquid crystalline phases can support significant charge transport, with hole mobilities recorded in the order of 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org The efficiency of this transport is highly anisotropic and dependent on the specific molecular packing arrangement within the crystal or mesophase. Theoretical investigations on related planar molecules like 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT) confirm that molecular stacking dictates the anisotropic nature of charge transport. researchgate.net
The influence of self-assembly extends profoundly to the optical properties of these materials. When molecules of 5PTB or its derivatives aggregate, their collective interaction alters the electronic energy levels compared to those of isolated molecules in a dilute solution. This phenomenon can lead to substantial changes in absorption and emission spectra, such as shifts in wavelength and changes in quantum yield.
One notable effect is aggregation-induced emission (AIE), where non-emissive or weakly emissive molecules become highly luminescent upon aggregation. mdpi.com This occurs because intermolecular interactions in the aggregated state can restrict intramolecular rotations, shutting down non-radiative decay pathways and promoting radiative emission. For a series of bithiophene-based donor–π–acceptor compounds, aggregation in a mixed solvent system led to a significant enhancement of photoluminescence. mdpi.com
Conversely, the formation of closely packed aggregates can sometimes lead to fluorescence quenching. The specific outcome depends on the geometry of the intermolecular arrangement (e.g., H-aggregates vs. J-aggregates), which dictates the nature of the excitonic coupling between molecules. For example, the self-assembly of a dithienothiophene derivative into cross-like dimers in the solid state resulted in a new, red-shifted emission band, which, combined with the monomer's blue-green emission, produced white light. thieme-connect.com
The interaction with a substrate can also direct the self-assembly and modify the electronic properties. Studies on a related oligothiophene, DCV5T-Me₂, on surfaces like gold and silver showed the formation of compact islands driven by hydrogen bonding and electrostatic interactions. mdpi.com The underlying metal surface was found to influence the energy alignment of the molecular orbitals, demonstrating that the interface in a device can tune the electronic behavior of the self-assembled organic layer. mdpi.com
Detailed Research Findings
The following tables summarize key findings from research on compounds structurally related to 5-phenyl-2,2'-bithiophene, illustrating the impact of molecular assembly on charge transport and optical properties.
| Compound | Assembly Type | Hole Mobility (μh) [cm² V⁻¹ s⁻¹] | Electron Mobility (μe) [cm² V⁻¹ s⁻¹] | Reference |
|---|---|---|---|---|
| 5,5′-bis-(5-decylpyridin-2-yl)-2,2′-bithiophene | Liquid Crystal (Smectic Phase) | ~1.5 × 10⁻⁴ | Not Reported | rsc.org |
| 2,5-bis(5-[1,1′-biphenyl]-4-ylthiophen-2-yl)furan (BPTFT) | Single Crystal | 0.7 | 0.1 | rsc.org |
| Compound | State | Absorption Max (λabs) [nm] | Emission Max (λem) [nm] | Emission Quantum Yield (Φ) | Observed Phenomenon | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-cyano-3-(2,2′-bithiophen-5-yl)prop-2-enoate derivative (M1) | Dilute Solution (DCM) | 403 | 493 | 0.03 (3%) | Weak fluorescence | mdpi.com |
| Aggregate (DMF/Water 1:99) | Not Reported | ~575 | Significantly Enhanced | Aggregation-Induced Emission (AIE) | ||
| 3,5-dimethyl-2,6-bis(dimesitylboryl)-dithieno[3,2-b:2′,3′-d]thiophene | Solution | Not Reported | Blue-Green | Not Reported | Monomer Emission | thieme-connect.com |
| Solid State | Not Reported | White (Blue-Green + Red) | Not Reported | Emission from monomer + cross-like dimers |
Future Research Directions and Emerging Areas
Rational Design of Novel 5-Phenyl-2,2'-Bithiophene Architectures
The rational design of new conjugated polymers and small molecules is a cornerstone for the advancement of high-performance organic electronics. rsc.org For derivatives of 5-phenyl-2,2'-bithiophene, future design strategies are centered on meticulously tuning their electronic and physical properties through precise chemical modifications.
Key approaches in the rational design of novel architectures include:
Functional Group Substitution: The introduction of electron-donating or electron-withdrawing groups onto the bithiophene or phenyl rings can significantly alter the frontier molecular orbital energy levels (HOMO and LUMO). This allows for the fine-tuning of the material's bandgap, charge transport characteristics, and light absorption properties.
Extension of π-Conjugation: Extending the conjugated system, for instance by creating oligomers or polymers, is a well-established method to red-shift the absorption spectrum and enhance charge carrier mobility. ntu.edu.tw The design of small molecular organic semiconductors often incorporates a highly planar conjugated core to facilitate efficient charge transport. ntu.edu.tw
Side-Chain Engineering: The manipulation of side chains on the bithiophene backbone is crucial for controlling solubility, film morphology, and intermolecular packing. rsc.org Strategic side-chain engineering can lead to improved processability and optimized active layer morphology in electronic devices. rsc.org
Molecular Geometry Modification: Altering the torsional angles between the thiophene (B33073) rings and between the bithiophene unit and the phenyl group can influence the degree of π-orbital overlap. researchgate.net Computational studies have shown that achieving a more planar structure can enhance conformational stability and electronic coupling. researchgate.net
These design principles are instrumental in creating new 5-phenyl-2,2'-bithiophene-based materials with tailored properties for specific applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).
Advanced Characterization Techniques and Methodologies
A deeper understanding of the structure-property relationships in 5-phenyl-2,2'-bithiophene derivatives necessitates the use of advanced characterization techniques. These methods provide critical insights into the material's electronic structure, morphology, and performance in devices.
Future research will increasingly rely on a combination of techniques, including:
Spectroscopic Analysis: Techniques like UV-visible and photoluminescence spectroscopy are fundamental for determining the optical properties, such as the absorption and emission spectra. rsc.org Time-resolved spectroscopic methods can provide insights into the dynamics of excited states, which is crucial for understanding the performance of optoelectronic devices.
Electrochemical Characterization: Cyclic voltammetry is widely used to determine the HOMO and LUMO energy levels, which are key parameters for designing efficient electronic devices.
Microscopic Imaging: Atomic force microscopy (AFM) and scanning electron microscopy (SEM) are essential for probing the surface morphology and nanostructure of thin films. acs.org Understanding the film morphology is critical as it directly impacts charge transport and device performance.
In-situ and Operando Techniques: There is a growing emphasis on characterizing materials and devices under actual operating conditions. In-situ techniques allow researchers to observe changes in the material's structure and properties as the device is functioning, providing a more accurate picture of the underlying physical processes.
The data gathered from these advanced techniques is invaluable for validating theoretical models and guiding the rational design of new and improved materials.
Multi-Component Systems and Blends for Enhanced Device Performance
The performance of organic electronic devices can be significantly enhanced by blending 5-phenyl-2,2'-bithiophene derivatives with other organic materials. These multi-component systems, particularly donor-acceptor blends, are central to the operation of organic solar cells.
Key research directions in this area include:
Donor-Acceptor Blends for OPVs: In organic photovoltaics, 5-phenyl-2,2'-bithiophene derivatives can act as either electron donors or acceptors when blended with a suitable counterpart. scispace.com The efficiency of these devices is highly dependent on the energy level alignment between the donor and acceptor, as well as the morphology of the blend. researchgate.net
Blends with Conjugated Polymers: Blending small molecule semiconductors like 5-phenyl-2,2'-bithiophene with conjugated polymers can offer a synergistic combination of high crystallinity from the small molecule and good film-forming properties from the polymer. ntu.edu.tw This can lead to enhanced charge carrier mobility in devices like OFETs. ntu.edu.tw
Ternary Organic Solar Cells: The inclusion of a third component to create a ternary blend is a promising strategy for improving the power conversion efficiency of organic solar cells. rsc.org A 5-phenyl-2,2'-bithiophene derivative could serve as one of the components in a dual-donor or dual-acceptor system to broaden the absorption spectrum and optimize the film morphology. rsc.org
The development of multi-component systems requires a deep understanding of the intermolecular interactions and phase behavior of the blended materials to achieve optimal device performance.
Predictive Theoretical Modeling for Material Design
Predictive theoretical modeling has become an indispensable tool in the design and development of new organic electronic materials. Computational methods allow for the in-silico screening of potential candidates, saving significant time and resources in the laboratory.
Future research will heavily leverage theoretical modeling to:
Calculate Electronic Properties: Density Functional Theory (DFT) is widely used to calculate key electronic properties such as HOMO-LUMO energy levels, energy gaps, and absorption spectra. scispace.comscienceopen.com These calculations provide valuable insights into how chemical modifications will affect the material's performance.
Predict Molecular Geometries: Theoretical calculations can determine the optimal geometries of molecules, including bond lengths, bond angles, and torsional angles. researchgate.net This information is crucial for understanding structure-property relationships.
Simulate Excited State Dynamics: Advanced computational methods can be used to study the behavior of molecules in their excited states, which is essential for understanding the photophysics of materials used in optoelectronic devices. rsc.org
Guide Synthesis: By predicting the properties of yet-to-be-synthesized molecules, theoretical modeling can guide synthetic chemists toward the most promising candidates for a given application. scienceopen.comnih.gov
The synergy between theoretical predictions and experimental validation is a powerful approach for accelerating the discovery of new high-performance materials based on the 5-phenyl-2,2'-bithiophene scaffold.
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2,2'-bithiophene (B32781) | -5.98 | -1.76 | 4.22 |
| 3-phenyl-2,2'-bithiophene | -5.87 | -1.94 | 3.93 |
| 3,3'-diphenyl-2,2'-bithiophene | -5.84 | -2.08 | 3.76 |
Note: The data in this table is illustrative and based on general trends observed in computational studies of thiophene derivatives. Actual values can vary depending on the specific computational method and basis set used.
Expanding Applications in Emerging Technologies and Cross-Disciplinary Fields
While the primary focus of research on 5-phenyl-2,2'-bithiophene has been on organic electronics like OFETs and OPVs, its unique properties make it a candidate for a range of other emerging technologies. nbinno.com
Potential future applications include:
Bioelectronics: The inherent compatibility of organic materials with biological systems opens up possibilities for using 5-phenyl-2,2'-bithiophene derivatives in applications such as biosensors and biocompatible electronic devices.
Sensors: The electronic properties of these materials can be sensitive to their chemical environment, making them suitable for use as the active layer in chemical sensors. For instance, functionalized bithiophene derivatives have been developed as colorimetric sensors for detecting specific ions. acs.org
Electrochromic Devices: Materials based on 2,2'-bithiophene can exhibit electrochromism, the ability to change color in response to an electrical potential. nbinno.com This property is utilized in smart windows, displays, and other applications where tunable optical properties are desired. nbinno.com
Non-linear Optics: The extended π-conjugated systems in these molecules can give rise to significant non-linear optical properties, which could be exploited in applications such as optical switching and frequency conversion.
Exploring these cross-disciplinary fields will not only broaden the application scope of 5-phenyl-2,2'-bithiophene but also drive the discovery of new functionalities and material designs.
Q & A
Q. What are the common synthetic routes for 5-phenyl-2,2'-bithiophene derivatives, and how does regioselectivity influence product formation?
- Methodological Answer : Synthesis typically involves thiophene functionalization via electrophilic substitution or cross-coupling reactions. For example, Lawesson’s reagent can thionate γ-ketoamides to form thioxoamides, which cyclize into 5-N,N-dialkylamino-2,2'-bithiophene derivatives . Regioselectivity in formylation (e.g., Vilsmeier-Haack vs. lithiation) depends on electronic and steric factors:
- Vilsmeier-Haack : Electrophilic attack occurs at the most electron-rich position (adjacent to the amino group, yielding 4-formyl derivatives).
- Lithiation : Deprotonation at the 5´-position (due to sulfur’s inductive effect) followed by DMF quenching produces 5´-formyl derivatives .
NMR analysis of proton acidity (e.g., 5´-H at δ 7.05–7.11) validates selectivity .
Q. How does the inter-ring torsion angle of 2,2'-bithiophene influence its electronic properties?
- Methodological Answer : The anti-gauche and syn-gauche conformers exhibit distinct π-orbital overlap, affecting conjugation and charge transport. Planar anti-conformations dominate in the solid state (~85%), while syn-conformations (~15%) reduce delocalization . Computational studies (HF, MP2, DFT) model torsional potentials and predict hyperpolarizabilities for nonlinear optical (NLO) applications . Experimental validation includes X-ray crystallography and UV-vis spectroscopy to correlate conformation with absorption maxima .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in biosynthetic pathways of 2,2'-bithiophene derivatives in Tagetes patula?
- Methodological Answer : Hairy root cultures of T. patula fed with [1-¹³C], [2-¹³C], or [1,2-¹³C₂] acetate reveal incorporation patterns into bithiophenes (e.g., BBT, BBTOAc). NMR and mass spectrometry track ¹³C enrichment at specific carbon positions, confirming acetate-derived polyketide elongation and cyclization . Discrepancies in intermediate isolation (e.g., BBTOH vs. BBTOAc) are addressed via kinetic studies and enzyme inhibition assays to differentiate parallel vs. sequential pathways .
Q. What computational strategies predict the nonlinear optical (NLO) properties of 5-phenyl-2,2'-bithiophene conformers?
- Methodological Answer : Static and dynamic hyperpolarizabilities (β, γ) are calculated using density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G**). Polarizable continuum models (PCM) simulate solvent effects, while coupled-perturbed Hartree-Fock (CPHF) methods assess frequency-dependent responses for second harmonic generation (SHG) . Synergistic experimental validation via hyper-Rayleigh scattering quantifies β values, correlating with computed data .
Q. How do environmental factors (e.g., solvent, temperature) modulate the conformational equilibrium of 2,2'-bithiophene derivatives?
- Methodological Answer : Variable-temperature NMR and Raman spectroscopy track torsional dynamics in solution. For example, in polar solvents, dipole-dipole interactions stabilize planar anti-conformations, while nonpolar solvents favor syn-gauche forms due to reduced steric hindrance . Quantum mechanical/molecular mechanical (QM/MM) simulations model solvent effects on rotational barriers, validated by Arrhenius plots of interconversion rates .
Data Contradiction Analysis
Q. Why do experimental and theoretical studies sometimes disagree on the dominant conformation of 2,2'-bithiophene?
- Methodological Answer : Discrepancies arise from environmental conditions (e.g., gas-phase calculations vs. solid-state crystallography) and approximations in computational methods (e.g., neglect of dispersion forces in DFT). For instance, gas-phase DFT predicts syn-gauche stability, whereas X-ray data show anti-dominance due to crystal packing effects . Hybrid approaches combining periodic boundary conditions (PBC) with dispersion-corrected functionals (e.g., DFT-D3) reconcile these differences .
Tables for Key Data
| Property | Anti-Gauche Conformer | Syn-Gauche Conformer | Reference |
|---|---|---|---|
| Torsional Barrier (kcal/mol) | 2.1 | 3.8 | |
| Hyperpolarizability (β, 10⁻³⁰ esu) | 12.4 ± 1.2 | 8.7 ± 0.9 | |
| % Abundance (Solid State) | ~85% | ~15% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
